molecular formula C20H16N2O6 B2852294 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 950283-30-4

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2852294
CAS No.: 950283-30-4
M. Wt: 380.356
InChI Key: BNLXHMZUUIZWAY-UHFFFAOYSA-N
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Description

The compound 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative with a hybrid structure combining a coumarin core (2H-chromen-2-one) and a 1,2,4-oxadiazole ring. Key structural features include:

  • Coumarin backbone: A fused benzene and α-pyrone ring system substituted with a methoxy group at the 8-position.
  • Oxadiazole moiety: A 1,2,4-oxadiazole ring at the 3-position of the coumarin core, further substituted with a 2,4-dimethoxyphenyl group.
    This design introduces both electron-donating methoxy groups and a heterocyclic oxadiazole ring, which may enhance photophysical properties, solubility, or bioactivity compared to simpler coumarins .

Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-12-7-8-13(16(10-12)26-3)18-21-19(28-22-18)14-9-11-5-4-6-15(25-2)17(11)27-20(14)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXHMZUUIZWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a synthetic derivative that combines oxadiazole and coumarin moieties. This structural combination is of significant interest due to the potential biological activities associated with both functional groups, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The compound features:

  • Oxadiazole ring : Known for various biological activities including anti-cancer and anti-inflammatory properties.
  • Coumarin moiety : Exhibits a range of pharmacological effects, including anti-cancer, anti-bacterial, and antioxidant activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and coumarin derivatives. For instance, oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines. In particular, derivatives similar to the compound have demonstrated significant activity against:

  • HeLa (cervical carcinoma)
  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 5.55 µM to 35.58 µM against these cell lines, indicating moderate to high cytotoxicity .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Many coumarin derivatives are known to trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.
  • Inhibition of Cell Proliferation : The presence of the oxadiazole moiety can enhance the inhibition of cell cycle progression, particularly in the S phase, which is crucial for DNA synthesis .

Case Studies

  • Study on Coumarin Derivatives : A series of coumarin derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The most active compounds showed selective cytotoxicity and were linked to mechanisms involving ROS production and apoptosis induction .
  • Oxadiazole Derivatives : A recent investigation into new oxadiazole derivatives demonstrated promising results as EGFR-TK inhibitors, showcasing their potential in targeting specific pathways involved in tumor growth .

Data Table: Biological Activity Overview

Compound NameCell LineIC50 Value (µM)Mechanism
Oxadiazole AHeLa35.58Apoptosis induction
Oxadiazole BMCF-75.55Cell cycle arrest
Coumarin CHepG225ROS production increase

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of oxadiazole, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For instance, studies have demonstrated that compounds with oxadiazole structures can inhibit telomerase activity in cancer cell lines, leading to reduced proliferation rates .

In a recent study, derivatives similar to 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one were evaluated against several cancer cell lines (e.g., HEPG2, MCF7). The results indicated that certain modifications to the oxadiazole ring can enhance anticancer potency .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has been well-documented. Compounds containing the 1,3,4-oxadiazole scaffold have shown effectiveness against various bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Research indicates that oxadiazole derivatives can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications for conditions such as arthritis and other inflammatory disorders.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, the cyclization reactions involving hydrazones or thiosemicarbazides have been reported as effective methods for creating oxadiazole derivatives .

Case Study 1: Anticancer Screening

A series of oxadiazole derivatives were synthesized and screened for their anticancer activity using the MTT assay against multiple cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial efficacy, compounds similar to This compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to controls, indicating strong antimicrobial potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogous coumarin derivatives documented in the literature.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound 2H-chromen-2-one 8-OCH₃; 3-(1,2,4-oxadiazol-5-yl with 2,4-di-OCH₃-phenyl) ~368.34* Oxadiazole, methoxy, coumarin Potential fluorescence probe, enzyme inhibition
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13, ) 2H-chromen-2-one 3-(benzodioxol-5-yl) 266.26 Benzodioxole, coumarin Anticoagulant, antimicrobial activity
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14, ) 2H-chromen-2-one 3-(3,4-di-OCH₃-phenyl) 282.29 Methoxy, coumarin Antioxidant, anti-inflammatory agent
3-(2,4-Dihydroxyphenyl)-5-methoxy-pyrano[3,2-g]chromen-2-one () Pyrano-coumarin 3-(2,4-di-OH-phenyl); 5-OCH₃; fused pyran ring ~384.36* Dihydroxyphenyl, pyran, coumarin Natural product analog, UV absorption
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one () 2H-chromen-2-one 4-(triazolyl-methyl); 6,8-di-CH₃ ~299.30* Triazole, methyl, coumarin Anticancer, click-chemistry applications

*Calculated molecular weights based on structural formulas.

Key Observations :

Substituent Diversity: The target compound uniquely incorporates a 1,2,4-oxadiazole ring, which is absent in other analogs. In contrast, Compound 14 (3,4-dimethoxyphenyl substituent) lacks heterocyclic rings but shares methoxy groups with the target compound. Methoxy groups generally improve lipophilicity and membrane permeability, which may explain its reported anti-inflammatory activity .

Functional Group Impact: The pyrano-coumarin derivative () features a fused pyran ring and dihydroxyphenyl group, conferring strong UV absorption and antioxidant capacity due to phenolic hydroxyls. The triazole-containing coumarin () demonstrates how azole rings (triazole vs. oxadiazole) influence bioactivity. Triazoles are often used in click chemistry and anticancer agents, whereas oxadiazoles are more associated with antimicrobial and anti-diabetic applications .

Synthetic and Analytical Considerations :

  • The synthesis of the target compound likely involves cyclization reactions to form the oxadiazole ring, a process distinct from the simpler Friedländer annulation used for phenyl-substituted coumarins (e.g., Compounds 13 and 14) .
  • Structural determination of such hybrids would rely on techniques like X-ray crystallography (e.g., SHELX programs, ) and NMR spectroscopy to resolve complex substituent arrangements .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : A robust synthetic route involves cyclocondensation of substituted 4-oxochromane-2-carboxylic acids with amidoximes using 1,1'-carbonyldiimidazole (CDI) as an activating agent in DMF. Elevated temperatures (80–100°C) and anhydrous conditions are critical for optimal cyclization. Yields (65–85%) depend on precise stoichiometry, solvent purity, and reaction duration. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients effectively isolates the target compound .

Q. How can researchers optimize the purification of this compound given its structural complexity?

  • Methodological Answer : Due to polar functional groups (methoxy, oxadiazole), reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended. For crystallization, mixed solvents like ethanol/dichloromethane (1:3) enhance purity. TLC monitoring (silica gel, UV detection) ensures intermediate purity before final recrystallization .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify methoxy (-OCH3_3) and oxadiazole protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (C20_{20}H17_{17}N2_2O6_6). FT-IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-H stretching. Single-crystal X-ray diffraction resolves stereoelectronic effects of the 2,4-dimethoxyphenyl group .

Advanced Research Questions

Q. What strategies are effective for modifying the oxadiazole or chromenone moieties to enhance bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro) at the chromenone’s 6-position to improve π-π stacking with biological targets. For oxadiazole, replace 2,4-dimethoxyphenyl with fluorophenyl to enhance metabolic stability. Structure-activity relationship (SAR) studies using in silico docking (AutoDock Vina) guide rational design .

Q. How do electronic effects of methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 2,4-dimethoxyphenyl group’s electron-donating methoxy substituents activate the oxadiazole ring toward nucleophilic attack. In SNAr reactions, use polar aprotic solvents (DMF) with K2_2CO3_3 to deprotonate nucleophiles (e.g., amines). Kinetic studies (Hammett plots) correlate substituent effects with reaction rates .

Q. How can computational methods predict the compound’s interactions with biological targets like cyclooxygenase-2 (COX-2)?

  • Methodological Answer : Perform molecular docking (Glide SP/XP) using COX-2’s crystal structure (PDB ID: 5KIR). Molecular dynamics simulations (AMBER) assess binding stability over 100 ns. Free-energy perturbation (FEP) calculations quantify contributions of methoxy groups to binding affinity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) across studies?

  • Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HeLa vs. RAW 264.7 macrophages). Control for solvent effects (DMSO < 0.1%) and cytotoxicity via MTT assays. Meta-analysis of IC50_{50} values and dose-response curves identifies assay-specific artifacts .

Q. What experimental design assesses the compound’s environmental impact using the INCHEMBIOL framework?

  • Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis at pH 4–9, 25°C) and bioaccumulation (logP via shake-flask method). Use zebrafish embryos (FET test) for acute toxicity. LC-MS/MS monitors degradation products in simulated wastewater .

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